An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (CAS No. 4707-24-8), a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly its role as a versatile intermediate in the development of novel therapeutics. Included are structured data tables for easy reference and graphical representations of its synthetic pathway and potential applications in cross-coupling reactions to facilitate a deeper understanding of its utility.
Introduction
4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant interest in the field of organic synthesis. Its highly functionalized ring, featuring four fluorine atoms and a bromine atom, offers multiple reactive sites for diversification, making it a valuable precursor for complex molecular architectures. The electron-withdrawing nature of the fluorine substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group. This guide serves as a technical resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.
Table 1: Physicochemical Data of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
| Property | Value | Reference |
| CAS Number | 4707-24-8 | [1] |
| Molecular Formula | C₇HBrF₄O₂ | [1] |
| Molecular Weight | 272.98 g/mol | [1] |
| Appearance | White to pale cream powder | |
| Melting Point | 142-145 °C | [2] |
| Boiling Point | 260.9 ± 40.0 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water | [2][3] |
| Purity | ≥97% | [1] |
| InChI Key | MTZLICDXLGQWJV-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)C1=C(F)C(F)=C(Br)C(F)=C1F | [5] |
Experimental Protocols
Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
General Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous diethyl ether or tetrahydrofuran (THF).
-
Starting Material: 1-Bromo-2,3,5,6-tetrafluorobenzene (1.0 eq.) is dissolved in the anhydrous solvent and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the organolithium intermediate.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature overnight.
-
Work-up: The reaction mixture is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) until a precipitate is formed.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
A schematic representation of this synthetic workflow is provided below.
Applications in Organic Synthesis
4-Bromo-2,3,5,6-tetrafluorobenzoic acid serves as a versatile intermediate, primarily in the pharmaceutical industry.[3] Its bromine atom is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the tetrafluorinated ring can be readily displaced by various aryl or heteroaryl groups using a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is fundamental in the synthesis of complex biaryl compounds, which are common motifs in pharmacologically active molecules.
A generalized scheme for the Suzuki-Miyaura coupling of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid is depicted below.
Signaling Pathways and Drug Development
While specific signaling pathways directly modulated by 4-Bromo-2,3,5,6-tetrafluorobenzoic acid are not extensively documented, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target a wide range of biological pathways. For instance, fluorinated benzoic acid derivatives are common in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The tetrafluorinated phenyl ring can enhance metabolic stability and binding affinity of the final drug candidate.
The logical workflow for the utilization of this compound in a drug discovery program is outlined below.
Safety and Handling
4-Bromo-2,3,5,6-tetrafluorobenzoic acid is an irritant.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place in a tightly sealed container. It is incompatible with oxidizing agents and bases.[3]
Conclusion
4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and steric properties, conferred by the polyfluorinated aromatic system, coupled with the reactivity of the bromine and carboxylic acid functionalities, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides essential technical information to aid researchers in harnessing the full potential of this important chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-Brom-2,3,5,6-Tetrafluorbenzoesäure, 97+ %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. chemscene.com [chemscene.com]
